molecular formula C16H16N2O B7558912 3-(2,3-Dihydroindol-1-ylmethyl)benzamide

3-(2,3-Dihydroindol-1-ylmethyl)benzamide

Cat. No. B7558912
M. Wt: 252.31 g/mol
InChI Key: GLFZQLDCANFUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroindol-1-ylmethyl)benzamide, also known as L-690,330, is a compound that belongs to the family of benzamides. It has been widely used in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroindol-1-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,3-Dihydroindol-1-ylmethyl)benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,3-Dihydroindol-1-ylmethyl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of using 3-(2,3-Dihydroindol-1-ylmethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully investigate its therapeutic potential.

Future Directions

There are several future directions for research on 3-(2,3-Dihydroindol-1-ylmethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to investigate its therapeutic potential.

Synthesis Methods

The synthesis of 3-(2,3-Dihydroindol-1-ylmethyl)benzamide involves the reaction of 2,3-dihydroindole with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 3-(2,3-Dihydroindol-1-ylmethyl)benzamide.

Scientific Research Applications

3-(2,3-Dihydroindol-1-ylmethyl)benzamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(2,3-dihydroindol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-16(19)14-6-3-4-12(10-14)11-18-9-8-13-5-1-2-7-15(13)18/h1-7,10H,8-9,11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFZQLDCANFUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydroindol-1-ylmethyl)benzamide

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